molecular formula C9H10FNO4S B13680306 Ethyl 2-Fluoro-2-(2-pyridylsulfonyl)acetate

Ethyl 2-Fluoro-2-(2-pyridylsulfonyl)acetate

Cat. No.: B13680306
M. Wt: 247.25 g/mol
InChI Key: WYVYUUHLNYHAPF-UHFFFAOYSA-N
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Description

Ethyl 2-Fluoro-2-(2-pyridylsulfonyl)acetate is a fluorinated organic compound with the molecular formula C9H10FNO4S. It is characterized by the presence of a fluorine atom, a pyridine ring, and a sulfonyl group, making it a versatile compound in various chemical reactions and applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-Fluoro-2-(2-pyridylsulfonyl)acetate typically involves the reaction of 2-pyridylsulfonyl fluoride with ethyl acetate in the presence of a base such as lithium hexamethyldisilazide (LiHMDS). The reaction is carried out under an inert atmosphere at low temperatures (around -78°C) to ensure the stability of the intermediates .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-Fluoro-2-(2-pyridylsulfonyl)acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Reduction: Bu3SnH in the presence of a catalyst.

    Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Major Products Formed

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Reduction: Sulfides.

    Oxidation: Sulfoxides and sulfones.

Scientific Research Applications

Ethyl 2-Fluoro-2-(2-pyridylsulfonyl)acetate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its fluorinated nature.

    Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of Ethyl 2-Fluoro-2-(2-pyridylsulfonyl)acetate involves its interaction with various molecular targets. The fluorine atom enhances the compound’s ability to form strong hydrogen bonds and interact with biological macromolecules. The sulfonyl group can act as an electron-withdrawing group, influencing the reactivity and stability of the compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 2-Fluoro-2-(2-pyridylsulfonyl)acetate is unique due to the presence of the pyridine ring and sulfonyl group, which provide distinct chemical properties and reactivity compared to other fluorinated esters

Properties

Molecular Formula

C9H10FNO4S

Molecular Weight

247.25 g/mol

IUPAC Name

ethyl 2-fluoro-2-pyridin-2-ylsulfonylacetate

InChI

InChI=1S/C9H10FNO4S/c1-2-15-9(12)8(10)16(13,14)7-5-3-4-6-11-7/h3-6,8H,2H2,1H3

InChI Key

WYVYUUHLNYHAPF-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(F)S(=O)(=O)C1=CC=CC=N1

Origin of Product

United States

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